molecular formula C11H17ClN2O2 B1489412 2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864057-07-7

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No. B1489412
CAS RN: 1864057-07-7
M. Wt: 244.72 g/mol
InChI Key: YMXJNIPQPVXWKP-UHFFFAOYSA-N
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Description

“Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” is a synthetic intermediate with the molecular formula C5H13ClN2O2 and a molecular weight of 168.622 Da .


Synthesis Analysis

The compound can be synthesized from (S)-1,2-diaminopropane dihydrochloride. The process involves several steps, including the addition of benzyl chloroformate, triethylamine, and methyl chloroformate. The reaction mixture is then filtered, and the resulting solid is washed with ethyl acetate to provide a white solid .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group attached to a chiral carbon, which is also attached to an amino group .


Chemical Reactions Analysis

The synthesis process involves several chemical reactions, including the reaction of (S)-1,2-diaminopropane dihydrochloride with benzyl chloroformate and the subsequent reaction with triethylamine and methyl chloroformate .


Physical And Chemical Properties Analysis

The compound is a white solid. Other physical and chemical properties such as density, boiling point, and vapor pressure were not found in the sources .

Scientific Research Applications

Allergic Contact Dermatitis Research

Research on 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), an azo compound used as a radical chain initiator, has shown that it can cause contact sensitivity in individuals exposed to it, suggesting its relevance in dermatological studies and the importance of understanding chemical exposure effects (Takiwaki, Arase, & Nakayama, 1998).

Tyrosine Pathway Disorders

Nitisinone, a compound interrupting tyrosine metabolism, has been investigated for its potential application in treating disorders of tyrosine metabolism beyond its established use in hereditary tyrosinaemia type 1 (HT-1). This suggests a broader application for compounds affecting amino acid pathways in metabolic disorders (Lock, Ranganath, & Timmis, 2014).

Neurotoxicity and Occupational Health

Studies on occupational exposure to solvents such as 1-bromopropane have highlighted the neurotoxic risks associated with chemical exposure, emphasizing the importance of safe handling practices and potential health risks in industrial settings. These insights could be relevant to managing risks associated with handling complex organic compounds in research or industrial contexts (MMWR, 2008).

properties

IUPAC Name

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJNIPQPVXWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)C2CC=CCC2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 3
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 4
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 5
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 6
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

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